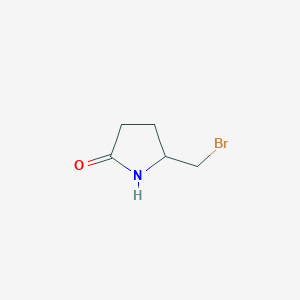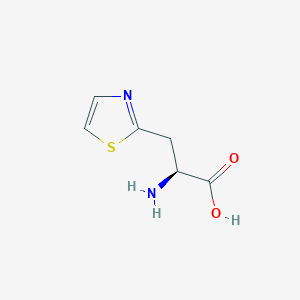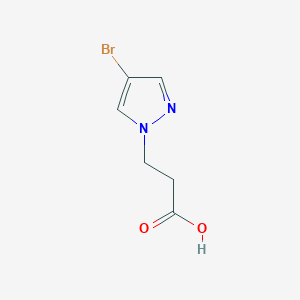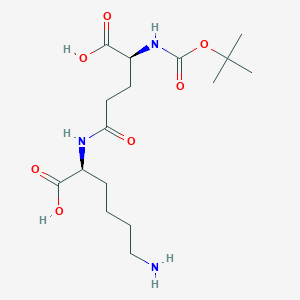
5-(Bromométhyl)pyrrolidin-2-one
Vue d'ensemble
Description
5-(Bromomethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H8BrNO and its molecular weight is 178.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Bromomethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Importance biologique
Les pyrrolones et les pyrrolidinones, qui comprennent le « 5-(Bromométhyl)pyrrolidin-2-one », sont des hétérocycles à cinq chaînons et constituent des composés de tête polyvalents pour la conception d'agents bioactifs puissants . Ils induisent des effets pharmacologiques importants et, par conséquent, les chercheurs ont synthétisé divers dérivés de pyrrolone et de pyrrolidinone .
Activité antimicrobienne
Les dérivés de pyrrolone et de pyrrolidinone présentent diverses activités biologiques, notamment une activité antimicrobienne . Ils peuvent être utilisés pour le développement futur de nouveaux composés actifs contre différentes infections .
Activité anticancéreuse
Ces composés présentent également une activité anticancéreuse . Ils peuvent être utilisés dans le développement de nouveaux traitements pour différents types de cancer .
Activité anti-inflammatoire
Les dérivés de pyrrolone et de pyrrolidinone ont des propriétés anti-inflammatoires . Ils peuvent être utilisés dans le développement de nouveaux médicaments anti-inflammatoires .
Activité antidépressive
Ces composés ont montré une activité antidépressive . Ils peuvent être utilisés dans le développement de nouveaux traitements pour la dépression .
Synthèse d'alcaloïdes et d'acides aminés inhabituels
Les pyrrolidin-2-ones ont été utilisées dans la synthèse de divers alcaloïdes . Ils sont également utilisés dans la synthèse d'acides β-aminés inhabituels tels que la statine et ses dérivés .
Applications industrielles
En plus de leurs applications biologiques, les pyrrolidin-2-ones ont également des applications industrielles . Ils sont utilisés dans la synthèse de divers composés polycycliques azotés intéressant la chimie médicinale et la pharmacologie .
Synthèse de dérivés de benz[g]indolizidine
Les pyrrolidin-2-ones di- et trisubstituées résultantes peuvent être utilisées dans une chimie ultérieure pour obtenir divers composés polycycliques azotés intéressant la chimie médicinale et la pharmacologie, tels que les dérivés de benz[g]indolizidine .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-(Bromomethyl)pyrrolidin-2-one plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme activity, protein function, and other cellular processes. For example, 5-(Bromomethyl)pyrrolidin-2-one may interact with enzymes involved in DNA repair, leading to the inhibition of their activity and subsequent effects on DNA integrity and cell survival .
Cellular Effects
The effects of 5-(Bromomethyl)pyrrolidin-2-one on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Bromomethyl)pyrrolidin-2-one may induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 5-(Bromomethyl)pyrrolidin-2-one involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, 5-(Bromomethyl)pyrrolidin-2-one may inhibit the activity of DNA polymerases, preventing DNA replication and repair . Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Bromomethyl)pyrrolidin-2-one can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to 5-(Bromomethyl)pyrrolidin-2-one can lead to cumulative effects on cellular function, including persistent DNA damage, altered gene expression, and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 5-(Bromomethyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 5-(Bromomethyl)pyrrolidin-2-one can induce toxic effects, including oxidative stress, DNA damage, and cell death . Threshold effects may be observed, where a certain dosage level leads to a significant increase in adverse effects.
Metabolic Pathways
5-(Bromomethyl)pyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 5-(Bromomethyl)pyrrolidin-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported into cells by specific transporters or passively diffuse across cell membranes . Once inside the cell, 5-(Bromomethyl)pyrrolidin-2-one can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria, where it can exert its effects.
Subcellular Localization
The subcellular localization of 5-(Bromomethyl)pyrrolidin-2-one is critical for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, 5-(Bromomethyl)pyrrolidin-2-one may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and DNA integrity.
Propriétés
IUPAC Name |
5-(bromomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOSFXPTXNRRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398882 | |
| Record name | 5-(bromomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190271-85-3 | |
| Record name | 5-(bromomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)


![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)
